molecular formula C23H31ClN4O2S B2685231 N-(3-chloro-4-methylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898460-25-8

N-(3-chloro-4-methylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2685231
CAS No.: 898460-25-8
M. Wt: 463.04
InChI Key: ANHKPDQXPVXGII-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a structurally complex small molecule featuring a cyclopenta[d]pyrimidine core fused with a thioacetamide side chain. The compound includes a 3-chloro-4-methylphenyl substituent and a 3-(diethylamino)propyl group, which likely influence its electronic and steric properties. Its synthesis likely follows alkylation strategies similar to related thioacetamide-pyrimidine hybrids .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31ClN4O2S/c1-4-27(5-2)12-7-13-28-20-9-6-8-18(20)22(26-23(28)30)31-15-21(29)25-17-11-10-16(3)19(24)14-17/h10-11,14H,4-9,12-13,15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHKPDQXPVXGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its interactions with various biological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that may influence its biological activity. The molecular formula is C19H26ClN7O2SC_{19}H_{26}ClN_7O_2S, indicating the presence of chlorine, nitrogen, sulfur, and oxygen atoms which are critical for its pharmacological properties .

G Protein-Coupled Receptors (GPCRs)

Recent studies have indicated that this compound may interact with several GPCRs, which are pivotal in mediating various physiological responses. For instance:

  • Adrenergic Receptors : The compound exhibited agonistic activity towards the α2A-adrenergic receptor (ADRA2A), increasing cyclic adenosine monophosphate (cAMP) levels by approximately 24.5% .
  • Cannabinoid Receptors : It also showed significant activity at cannabinoid receptors CB1 and CB2, with responses of 50.1% and 49.6% respectively, suggesting potential implications in pain modulation and neuroprotection .

Enzymatic Interactions

The compound inhibited cyclooxygenase-1 (COX-1) activity by 25%, indicating anti-inflammatory properties that could be beneficial in treating conditions characterized by excessive inflammation .

Biological Activity Data

The following table summarizes the biological activity of the compound against various targets:

Target Protein Target Gene Mode of Action Max Response (%)
α2A Adrenergic ReceptorADRA2AAgonist24.5
Cannabinoid Receptor CB1CNR1Agonist50.1
Cannabinoid Receptor CB2CNR2Agonist49.6
Cyclooxygenase-1COX1Inhibitor25

Neurite Outgrowth and Neuroprotection

In a study investigating neurite outgrowth as a measure of neuronal repair, the compound was tested at a concentration of 10 μM. Results showed significant stimulation of neurite outgrowth without toxicity to neuronal cells, suggesting its potential for enhancing neuronal repair mechanisms following injury .

Inflammatory Response Modulation

Another study focused on the anti-inflammatory effects of the compound demonstrated its ability to reduce pro-inflammatory cytokine levels in vitro. This suggests that it could be a candidate for treating inflammatory diseases where cytokine storms are prevalent.

Comparison with Similar Compounds

Key Observations :

  • Chlorophenyl groups (as in ) are common, contributing to hydrophobicity and electronic effects. The target compound’s 3-chloro-4-methylphenyl group may enhance steric bulk compared to simpler chlorophenyl derivatives.
  • The 3-(diethylamino)propyl side chain in the target compound introduces a tertiary amine, likely improving solubility and enabling interactions with charged residues in enzymes or receptors.

Yield Comparison :

  • Related compounds (e.g., ) report yields of 53–85%, suggesting that optimizing reaction conditions (e.g., solvent, temperature) is critical for the target compound’s synthesis.

Physicochemical Properties

NMR Spectral Analysis

  • Chemical shift trends: Substituents on the pyrimidine ring (e.g., diethylamino propyl, chloro-methylphenyl) influence proton environments. For example: The cyclopenta[d]pyrimidine protons (δ 2.43–3.18 ppm, ) are upfield compared to aromatic protons (δ 7.23–7.56 ppm, ). The thioacetamide linker (SCH2) typically resonates at δ 4.12 ppm , while NH protons appear at δ 9.78–12.50 ppm .

Solubility and Stability

  • The diethylamino group may enhance water solubility compared to non-polar analogues (e.g., ).
  • Chlorine and methyl groups on the phenyl ring could reduce metabolic degradation, as seen in structurally related chlorophenyl derivatives .

Q & A

Q. Table 1. Bioactivity of Structural Analogs

Compound ModificationBiological Activity (IC₅₀)Key SAR InsightReference
3-Cl on phenyl ring12 µM (Anticancer)Halogens enhance cytotoxicity
Diethylamino propyl substituent8 µM (Kinase inhibition)Basic side chains improve solubility
Methoxy vs. methyl groups25 µM vs. 15 µM (Antibacterial)Hydrophobicity boosts potency

Advanced: What experimental designs mitigate batch-to-batch variability in synthesis?

Answer:

  • Process Analytical Technology (PAT) : Use in-situ FTIR or Raman spectroscopy to monitor reaction progression in real time .
  • Design of Experiments (DoE) : Vary parameters (e.g., solvent ratio, catalyst loading) to identify critical quality attributes (CQAs) .
  • Reproducibility Checks : Compare NMR/MS data across batches and cross-validate with independent labs .

Advanced: How does the choice of solvent impact reaction kinetics and byproduct formation?

Answer:

  • Polar Solvents (DMF, DMSO) : Accelerate nucleophilic substitution (e.g., thioether formation) but may increase hydrolysis byproducts. For cyclopenta-pyrimidine synthesis, DMF reduces reaction time by 40% compared to THF .
  • Non-Polar Solvents (Toluene) : Minimize oxidation of thioether groups but slow reaction rates .
  • Solvent-Free Conditions : Microwave-assisted synthesis reduces byproduct formation in cyclization steps .

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